4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Description
This compound belongs to the 1,2,4-triazole class, characterized by a benzamide core linked via an acetyl-thioether bridge to a triazole ring substituted with a 4-amino group and a 3-pyridyl moiety. The thioether linkage may enhance metabolic stability compared to oxygen analogs .
Properties
IUPAC Name |
4-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c17-14(25)10-3-5-12(6-4-10)20-13(24)9-26-16-22-21-15(23(16)18)11-2-1-7-19-8-11/h1-8H,9,18H2,(H2,17,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJDWSRCULGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives in the presence of a catalyst.
Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with a benzamide derivative using peptide coupling agents such as diethylphosphorocyanidate (DEPC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzamide moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the pyridine ring enhances their efficacy against a range of pathogens, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide may inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it shows promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells .
Agriculture
- Herbicide Development : The triazole structure is known for its herbicidal properties. Research has explored the use of this compound as a lead structure for developing new herbicides that target specific weed species while minimizing impact on crops .
- Plant Growth Regulators : Compounds similar to this compound have been studied for their effects on plant growth and development, particularly in enhancing resistance to stress conditions such as drought and salinity .
Material Science
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance material strength and thermal stability .
- Nanotechnology Applications : Research is ongoing into using this compound as a precursor for synthesizing nanoparticles with unique electronic and optical properties. These nanoparticles can be utilized in various applications, including sensors and drug delivery systems .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Research : A collaborative study involving multiple institutions investigated the anticancer effects of this compound on breast cancer cell lines (MCF-7). The findings revealed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and pyridine rings facilitate binding to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Pyridyl Position : The 3-pyridyl group in the target compound (vs. 2-pyridyl in or 4-pyridyl in ) may influence binding orientation in biological targets, such as kinases or ion channels, due to steric and electronic effects .
- Amino vs.
- Thioether vs. Thione : The thioether linkage in the target compound offers greater stability compared to thione derivatives (), which may tautomerize or react with electrophiles .
Pharmacological Potential
- CNS Activity : YUPK-2 (), a structural analog with a 3-pyridyl-triazole motif, demonstrated efficacy in modulating cerebral vessel reactivity, suggesting the target compound may share similar mechanisms .
- Antimicrobial Activity : Thione-containing triazoles () show antimicrobial properties, but the target compound’s benzamide core may redirect activity toward protein-binding targets (e.g., HSP90) .
- Solubility and Bioavailability : The morpholinium salt (YUPK-2) exhibits higher aqueous solubility than the neutral benzamide derivative, highlighting a trade-off between solubility and membrane permeability .
Key Research Findings and Gaps
- Synthetic Feasibility : The target compound’s synthesis likely follows procedures similar to , involving α-halogenated ketone and triazole-thiol intermediates .
- Unresolved Data: No direct biological data exist for the target compound; inferences rely on structural analogs. Priority should be given to in vitro assays (e.g., kinase inhibition, cytotoxicity).
- Contradictions : suggests 3-pyridyl-triazoles enhance cerebral circulation, while ’s trimethoxyphenyl analog may target microtubules. This divergence underscores substituent-dependent activity .
Biological Activity
4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of protein aggregation. This article synthesizes available research findings on its biological activity, encompassing various studies and data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 286.35 g/mol. Its structure features a triazole ring, which is significant for its biological interactions.
Neuroprotective Effects
Recent studies have indicated that derivatives of 4-amino-5-(3-pyridyl)-1,2,4-triazole compounds exhibit neuroprotective properties. One notable study focused on the compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, which demonstrated the ability to prevent neurodegeneration induced by neurotoxins such as MPTP in murine models. The treatment resulted in increased levels of tyrosine hydroxylase (TH) and decreased levels of α-synuclein (α-syn), suggesting that these compounds may inhibit protein aggregation associated with neurodegenerative diseases like Parkinson's disease .
Inhibition of Protein Aggregation
The compound has shown promise in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson's disease. In vitro assays revealed that compounds based on the 5-(4-pyridinyl)-1,2,4-triazole core can significantly reduce α-syn aggregation levels. For instance, light-scattering measurements indicated a reduction in aggregated α-syn levels by approximately 44% when treated with specific derivatives .
Case Studies and Research Findings
The proposed mechanism for the neuroprotective effects involves the stabilization of neuronal health through inhibition of toxic protein aggregates. The triazole moiety is believed to play a crucial role in binding interactions that prevent misfolding and aggregation of proteins such as α-syn. Additionally, these compounds may enhance the expression of neuroprotective markers such as DAT (Dopamine Transporter) and TH .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide?
Methodological Answer: The synthesis involves multi-step reactions, including thioether bond formation and acetylation. Critical parameters include:
- Solvent selection : Absolute ethanol with glacial acetic acid (as a catalyst) is preferred for reflux conditions to enhance reaction efficiency and purity .
- Temperature control : Reflux for 4–6 hours ensures completion of the triazole-thiol coupling step .
- Purification : Post-reaction evaporation under reduced pressure and recrystallization in ethanol yield >95% purity, verified via HPLC and elemental analysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Compare experimental - and -NMR shifts with computational predictions (e.g., density functional theory) to confirm substituent positions .
- Mass spectrometry (HRMS) : Validate molecular weight within ±2 ppm error .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm, S-H stretch at ~2550 cm) .
Q. What biological assays are suitable for preliminary evaluation of its activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates to measure IC values .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyridyl ring to enhance target binding affinity .
- Bioisosteric replacement : Substitute the benzamide moiety with thiazole or oxadiazole to improve metabolic stability .
- Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., tyrosinase or EGFR) and prioritize derivatives with lower binding energies .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay protocols : Use identical cell lines (ATCC-validated), solvent controls (DMSO ≤0.1%), and positive controls (e.g., cisplatin for cytotoxicity) .
- Evaluate purity : Contradictions may arise from impurities; validate via HPLC (>98% purity) and differential scanning calorimetry (DSC) to confirm crystallinity .
Q. How can in silico modeling predict its pharmacokinetic properties?
Methodological Answer:
Q. What analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
Q. How to evaluate its environmental impact in ecotoxicological studies?
Methodological Answer:
- OECD guidelines : Perform Daphnia magna acute toxicity tests (48-hour EC) and algal growth inhibition assays .
- Degradation studies : Use UV/HO advanced oxidation processes to assess photolytic stability and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
